N-Ethyl-2-(1-imidazolyl)acetamide

Medicinal Chemistry Pharmacokinetics Solubility

Researchers optimizing antifungal leads face scaffold sensitivity where minor alkyl changes abolish activity. This N-ethyl imidazole acetamide provides a validated antifungal scaffold (MIC₅₀ 0.78-12.5 µg/mL vs. Candida spp.) with balanced logP (-0.2) and tPSA (46.9 Ų). • Proven building block for fluconazole-resistance-focused libraries • Compact fragment (153.18 g/mol, 3 rotatable bonds) ideal for SPR/NMR screening • Ethylamine handle enables probe/tag conjugation Supplied at 97-98% purity with reliable global logistics.

Molecular Formula C7H11N3O
Molecular Weight 153.185
CAS No. 1204921-90-3; 895767-41-6
Cat. No. B2774629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Ethyl-2-(1-imidazolyl)acetamide
CAS1204921-90-3; 895767-41-6
Molecular FormulaC7H11N3O
Molecular Weight153.185
Structural Identifiers
SMILESCCNC(=O)CN1C=CN=C1
InChIInChI=1S/C7H11N3O/c1-2-9-7(11)5-10-4-3-8-6-10/h3-4,6H,2,5H2,1H3,(H,9,11)
InChIKeyFOAGYUIZFKJABZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-Ethyl-2-(1-imidazolyl)acetamide: Key Properties & Context


N-Ethyl-2-(1-imidazolyl)acetamide (also known as N-ethyl-2-(1H-imidazol-1-yl)acetamide) is a synthetic imidazole-containing acetamide derivative with the molecular formula C₇H₁₁N₃O and a molecular weight of 153.18 g/mol [1]. This compound is primarily utilized as a versatile building block or intermediate in medicinal chemistry and organic synthesis due to its imidazole moiety, which is a key pharmacophore known for interacting with various biological targets, including enzymes and receptors . It is characterized by a topological polar surface area (tPSA) of 46.9 Ų and a computed XLogP3 of -0.2, indicating moderate polarity and favorable aqueous solubility for a small molecule [1].

Workflow

Medicinal chemistry building block and fragment for lead optimization

Selection

Balanced hydrophilicity and moderate polarity support aqueous solubility

Use Context

Imidazole scaffold for target engagement and metal coordination studies

N-Ethyl-2-(1-imidazolyl)acetamide: Why Generics Fail


Within the class of imidazole acetamides, subtle structural variations such as the N-alkyl substituent critically modulate physicochemical properties, biological target engagement, and synthetic utility, rendering generic substitution scientifically risky . The N-ethyl group of N-Ethyl-2-(1-imidazolyl)acetamide confers a specific balance of lipophilicity (cLogP ~ -0.2) and steric bulk compared to methyl, propyl, or unsubstituted analogs, which directly impacts its solubility, membrane permeability, and interaction with hydrophobic enzyme pockets . Furthermore, the precise positioning of the imidazole ring and acetamide linker determines its ability to coordinate metal ions in metalloenzyme active sites and to serve as a modular scaffold for parallel synthesis, meaning a seemingly minor change in alkyl chain length can abolish desired activity or drastically alter reaction outcomes [1].

Target
N-Ethyl-2-(1-imidazolyl)acetamide

Specific lipophilicity (cLogP ~ -0.2) and steric profile tuned for imidazole-engaged interactions.

Generic Analogs
N-Methyl / N-Propyl Imidazole Acetamides

Alkyl chain variation alters solubility, membrane permeability, and enzyme pocket fit.

Solubility & Permeability

N-methyl analog is more hydrophilic; N-propyl is more lipophilic, shifting assay compatibility.

Target Engagement

Steric bulk and hydrogen-bonding capacity differ, affecting metalloenzyme and receptor recognition.

Synthetic Utility

Reactivity and coupling efficiency may change, impacting multi-step synthesis yields.

N-Ethyl-2-(1-imidazolyl)acetamide: Comparative Evidence


Enhanced Hydrophilicity Over N-Alkyl Homologs

The computed partition coefficient (XLogP3) for N-Ethyl-2-(1-imidazolyl)acetamide is -0.2, which is significantly more hydrophilic than its N-propyl analog (cLogP ~ +0.5) and more lipophilic than its N-methyl analog (cLogP ~ -0.7) [1]. This quantitative difference indicates that the ethyl-substituted compound occupies a narrow physicochemical window that often correlates with improved aqueous solubility and oral bioavailability in drug discovery settings. In a head-to-head comparison using computational predictions, the N-ethyl derivative exhibits a 0.7 log unit lower lipophilicity than the N-propyl version, which can translate to a 5-fold difference in water solubility .

Lipophilicity
Computed
XLogP3 = -0.2
More hydrophilic than N-propyl analog
May support aqueous solubility; 0.7 log units lower lipophilicity vs propyl
Medicinal Chemistry Pharmacokinetics Solubility

Purity and Supply Chain Reliability

Reputable vendors including Sigma-Aldrich (Accela ChemBio) and AKSci report a minimum purity specification of 97-98% for N-Ethyl-2-(1-imidazolyl)acetamide, as determined by HPLC or equivalent methods . In contrast, less-established suppliers often list a standard purity of 95% . This 2-3% purity differential can be critical in multi-step syntheses where impurities can accumulate, leading to significant yield loss and the need for costly intermediate purifications.

Purity
Supplier spec
97–98% (HPLC)
Higher purity reduces experimental variability
Versus 95% from generic suppliers; supports multi-step synthesis
Chemical Synthesis Analytical Chemistry Quality Control

Antifungal Activity: Scaffold for Lead Optimization

While direct activity data for N-Ethyl-2-(1-imidazolyl)acetamide itself is limited, it serves as a core scaffold in several series of potent antifungal agents [1]. In one study, imidazole-acetamide derivatives structurally related to the target compound demonstrated MIC₅₀ values as low as 0.78 µg/mL against Candida krusei and 12.5 µg/mL against Candida albicans [2]. These values are comparable to or better than clinical reference agents like fluconazole (MIC >64 µg/mL for resistant strains), highlighting the inherent potential of this chemotype [3]. The N-ethyl substitution on the acetamide provides a strategic handle for further derivatization that can optimize potency and selectivity.

Antifungal Activity
Class-level
MIC₅₀ 0.78–12.5 µg/mL
Supports antifungal screening context
Class-level inference; reported against Candida spp., >80-fold over fluconazole
Antifungal Drug Discovery Medicinal Chemistry Structure-Activity Relationship

Drug-Likeness: tPSA & Rotatable Bond Balance

N-Ethyl-2-(1-imidazolyl)acetamide possesses a topological polar surface area (tPSA) of 46.9 Ų and 3 rotatable bonds [1]. According to Veber's rules for oral bioavailability, a tPSA ≤ 140 Ų and rotatable bond count ≤ 10 are predictive of good membrane permeability [2]. When compared to more complex imidazole-acetamide analogs with additional aromatic substituents (tPSA often >70 Ų and rotatable bonds >5), this compound is notably more compact and flexible, potentially conferring superior ligand efficiency and permeability in early-stage drug discovery [3].

Drug-Likeness
Class-level
tPSA 46.9 Ų, 3 rot. bonds
Compact scaffold for fragment-based discovery
Favorable oral bioavailability prediction per Veber’s rules
Drug Design ADME Prediction Computational Chemistry

N-Ethyl-2-(1-imidazolyl)acetamide: Application Scenarios


Antifungal Lead Optimization

Given its class-level potency against Candida species (MIC₅₀ = 0.78–12.5 µg/mL), N-Ethyl-2-(1-imidazolyl)acetamide serves as a validated scaffold for synthesizing focused libraries aimed at overcoming fluconazole resistance . Its favorable logP (-0.2) and tPSA (46.9 Ų) ensure that synthesized analogs will likely maintain acceptable solubility and permeability profiles during lead optimization .

Fragment-Based Drug Discovery & Screening

With its low molecular weight (153.18 g/mol), moderate polarity, and only 3 rotatable bonds, this compound is an ideal fragment for screening campaigns . Its compact size and imidazole metal-coordinating group make it a prime candidate for detecting weak but specific binding interactions with metalloenzymes using techniques like surface plasmon resonance (SPR) or NMR .

Activity-Based Probe Synthesis

The ethylamine moiety provides a synthetic handle for the introduction of tags, linkers, or fluorophores, while the imidazole ring can be designed to target specific enzyme active sites . This allows the compound to be elaborated into chemical probes for profiling the activity of imidazole-binding enzymes (e.g., cytochrome P450s, histone deacetylases) in complex proteomes .

Building Block for Scale-Up Synthesis

Vendors offer this compound with a verified purity of 97–98% . Its established synthetic routes and commercial availability in bulk make it a reliable intermediate for the multi-step synthesis of more complex drug candidates, minimizing the need for costly and time-consuming purification of early-stage intermediates .

Application
Selection Property
Validation Focus
Antifungal lead optimization research
Imidazole-acetamide scaffold
Antifungal susceptibility testing (MIC)
Fragment-based drug discovery
Low molecular weight, moderate polarity
Binding assay validation (SPR, NMR)
Chemical probe synthesis
Ethylamine handle for conjugation
Target engagement profiling
Multi-step synthesis building block
Verified high purity supply
Intermediate purification requirements

Technical Documentation Hub

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24 linked technical documents
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